

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Viburnitol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Viburnitol

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Abstract

Viburnitol, a naturally occurring cyclitol (cyclic polyol), has garnered interest in various scientific domains due to its potential biological activities. A thorough understanding of its chemical structure and stereochemistry is paramount for researchers, scientists, and drug development professionals engaged in its study and application. This technical guide provides a comprehensive overview of the core structural features of **Viburnitol**, including its chemical formula, molecular weight, and detailed stereochemical configuration. This document summarizes available quantitative data, outlines experimental methodologies for its characterization, and presents visualizations to facilitate a deeper understanding of its molecular architecture.

Chemical Structure and Properties

Viburnitol is a cyclopentanepentol with the chemical formula $C_6H_{12}O_5$ and a molecular weight of 164.16 g/mol ^[1]. It belongs to the class of compounds known as cyclitols, which are carbocyclic polyols. The structure consists of a cyclohexane ring substituted with five hydroxyl groups.

Table 1: Chemical and Physical Properties of **Viburnitol**

Property	Value	Source
Chemical Formula	C ₆ H ₁₂ O ₅	PubChem
Molecular Weight	164.16 g/mol	PubChem[1]
IUPAC Name	(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol	PubChem[1]
Synonyms	(-)-Viburnitol, L-Viburnitol, 1-Deoxy-L-chiro-inositol	Various

Stereochemistry of Viburnitol

The stereochemistry of **Viburnitol** is a critical aspect of its identity, as it dictates its three-dimensional shape and, consequently, its biological activity. The naturally occurring form of **Viburnitol** is the levorotatory enantiomer, denoted as (-)-**Viburnitol** or L-**Viburnitol**.

The absolute configuration of (-)-**Viburnitol** has been a subject of some ambiguity in various databases. However, based on its relationship to L-chiro-inositol, the correct stereochemical descriptor for the naturally occurring (-)-**Viburnitol** is (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol.[1] The enantiomeric nature of cyclitols means that the D-(+)-**Viburnitol** would have the opposite configuration at all stereocenters.

The chair conformation is the most stable arrangement for the cyclohexane ring of **Viburnitol**. The relative orientation of the five hydroxyl groups (axial vs. equatorial) determines the overall shape and steric interactions of the molecule.

Figure 1. Chair conformation of (-)-**Viburnitol**.

Experimental Data

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of **Viburnitol**. While a comprehensive public database of its spectra is not readily available, the following represents expected and reported data.

Table 2: Spectroscopic Data for **Viburnitol**

Technique	Data Type	Expected/Reported Values
^1H NMR	Chemical Shifts (δ)	Complex multiplets in the 3.0-4.5 ppm range due to overlapping proton signals on the cyclohexane ring.
^{13}C NMR	Chemical Shifts (δ)	Signals typically in the 60-80 ppm range, corresponding to the hydroxyl-bearing carbon atoms of the cyclohexane ring.
Mass Spec.	Molecular Ion Peak	$[\text{M}+\text{H}]^+$ at m/z 165.0759
Optical	Specific Rotation	Levorotatory (-)

Note: Specific chemical shift and coupling constant values would require experimental determination from a purified sample.

X-ray Crystallography

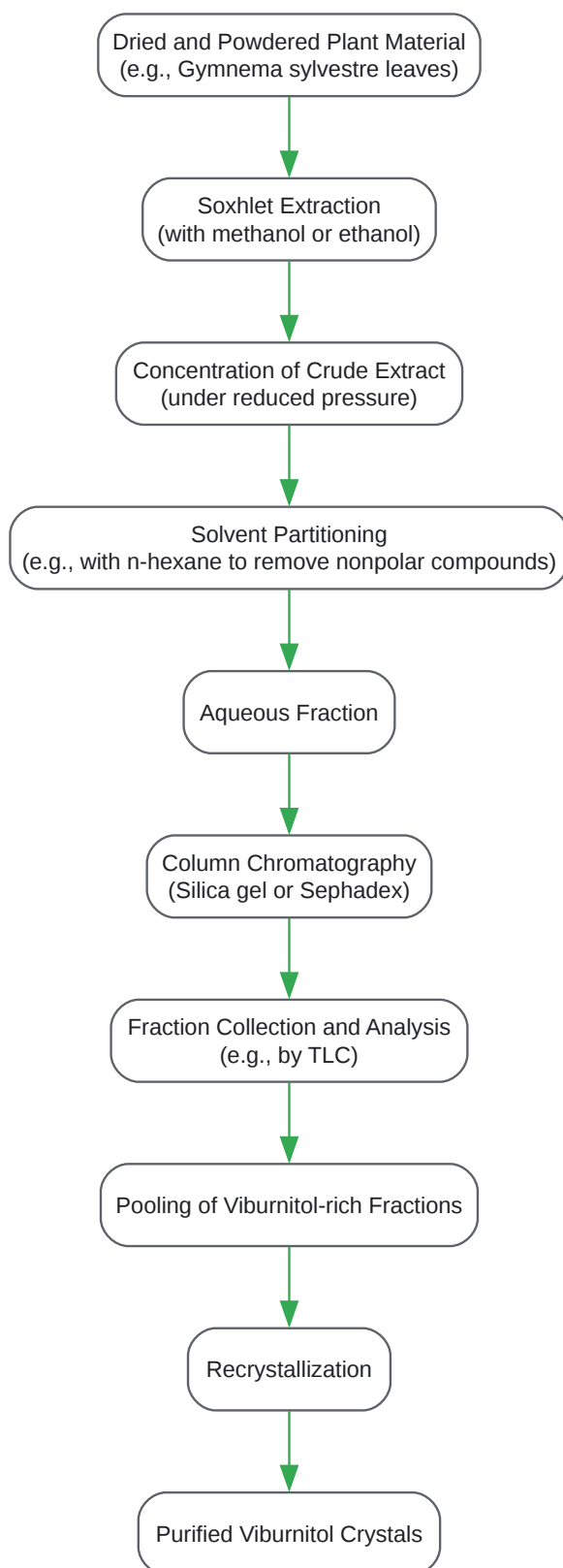
To date, a publicly available crystal structure of **Viburnitol** has not been identified in the primary literature or crystallographic databases. X-ray crystallography would provide the most definitive evidence for its absolute stereochemistry and solid-state conformation.

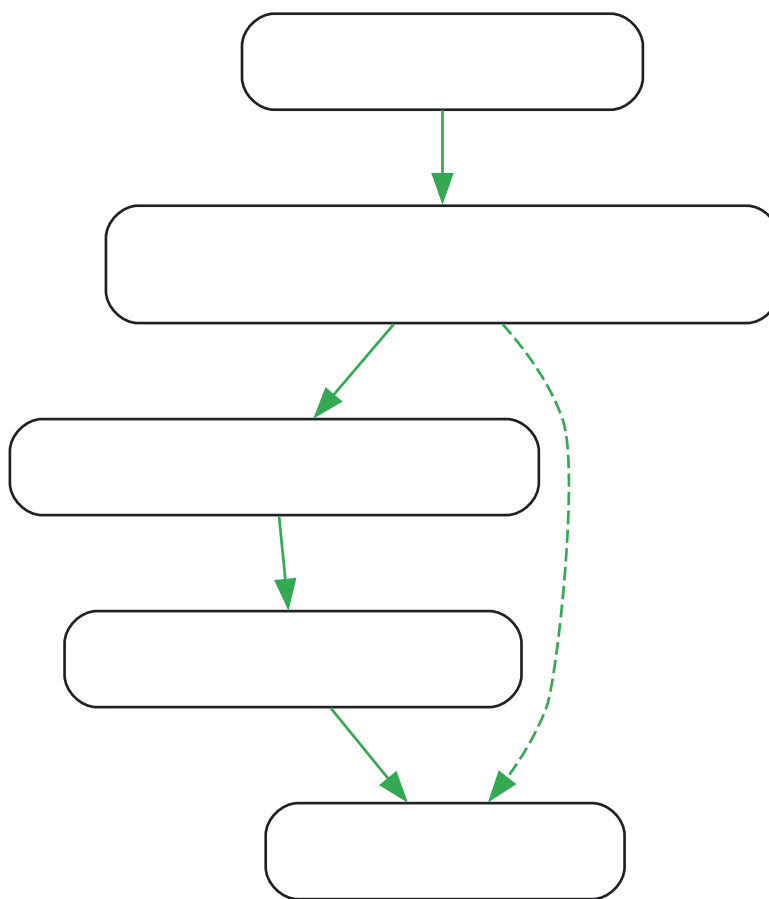
Experimental Protocols

Isolation and Purification of Viburnitol

Viburnitol can be isolated from various plant sources, most notably from the leaves of *Gymnema sylvestre*. The following is a generalized protocol for its extraction and purification.

Workflow for **Viburnitol** Isolation





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References

- 1. Viburnitol | C₆H₁₂O₅ | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Viburnitol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251105#chemical-structure-and-stereochemistry-of-viburnitol]

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